molecular formula C10H9N5 B061191 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine CAS No. 166664-83-1

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine

Cat. No.: B061191
CAS No.: 166664-83-1
M. Wt: 199.21 g/mol
InChI Key: SBRSKWZLTLQYPK-UHFFFAOYSA-N
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Description

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo-naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, which proceeds via cycloaddition and ring expansion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and multicomponent reactions suggests potential for scalable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo and naphthyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Shares the naphthyridine core but lacks the imidazo ring.

    1,5-Naphthyridine: Another isomer with different nitrogen atom arrangements.

    Imidazo[4,5-b]pyridine: Contains the imidazo ring but with a different fused ring system.

Uniqueness

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms and the presence of both imidazo and naphthyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-5-6-3-2-4-12-8(6)13-9(7)14-10(15)11/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRSKWZLTLQYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C3C(=C2)C=CC=N3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937227
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166664-83-1
Record name 1H-Imidazo(4,5-b)(1,8)naphthyridin-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166664831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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